molecular formula C17H15N3OS B14553302 N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide CAS No. 62189-76-8

N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide

Cat. No.: B14553302
CAS No.: 62189-76-8
M. Wt: 309.4 g/mol
InChI Key: ZRRHVRWAXRTALW-UHFFFAOYSA-N
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Description

N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide: is a complex organic compound that features a thiazole ring, an aminophenyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide typically involves multi-step organic reactions. One common approach is the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the aminophenyl group and the acetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce carbonyl groups to alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Chemistry: In organic synthesis, N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be screened for various pharmacological properties, such as antimicrobial, anti-inflammatory, or anticancer activities.

Medicine: In medicinal chemistry, this compound can be investigated for its therapeutic potential. Its ability to interact with biological targets may lead to the development of new medications.

Industry: The compound’s unique properties can be utilized in the development of advanced materials, such as polymers or coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of N-{4-[4-(4-Aminophenyl)-1,3-thiazol-2-yl]phenyl}acetamide involves its interaction

Properties

CAS No.

62189-76-8

Molecular Formula

C17H15N3OS

Molecular Weight

309.4 g/mol

IUPAC Name

N-[4-[4-(4-aminophenyl)-1,3-thiazol-2-yl]phenyl]acetamide

InChI

InChI=1S/C17H15N3OS/c1-11(21)19-15-8-4-13(5-9-15)17-20-16(10-22-17)12-2-6-14(18)7-3-12/h2-10H,18H2,1H3,(H,19,21)

InChI Key

ZRRHVRWAXRTALW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CS2)C3=CC=C(C=C3)N

Origin of Product

United States

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